

(R)-BAY-6035: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

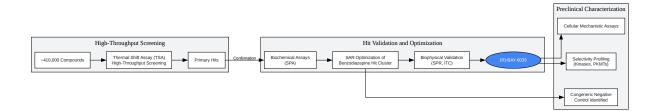
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of **(R)-BAY-6035**, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Discovery of (R)-BAY-6035: A High-Throughput Screening Approach

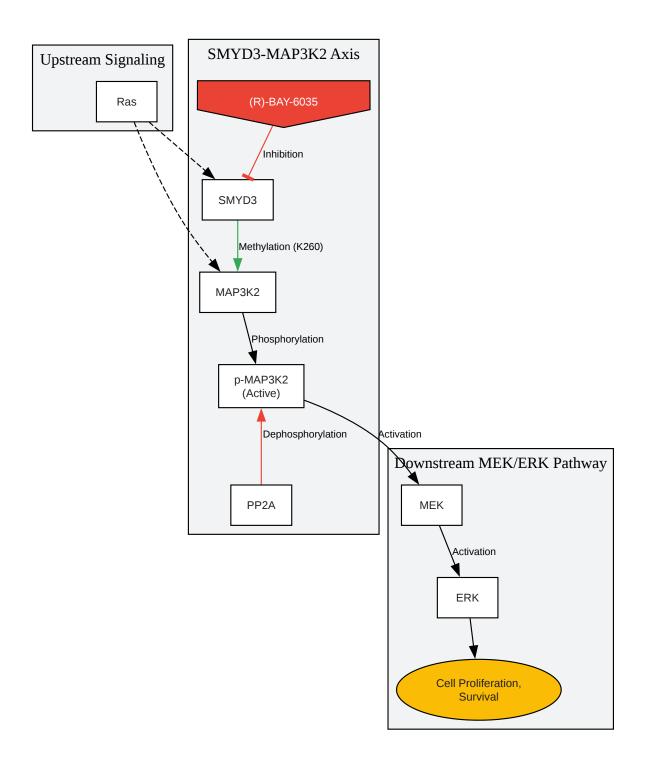
(R)-BAY-6035 was identified as a potent SMYD3 inhibitor through a meticulous discovery process initiated by a high-throughput screening (HTS) campaign.[1][2][3] The screening cascade involved multiple stages to identify and validate potential inhibitors from a large compound library.

A thermal shift assay (TSA) formed the basis of the HTS, screening approximately 410,000 compounds for their ability to stabilize the SMYD3 protein, indicated by a positive shift in its melting temperature (Tm).[1][3] This initial screen identified a novel benzodiazepine-based inhibitor series.[2][3] Subsequent optimization of this hit cluster, focusing on structure-activity relationships (SAR), led to the identification of BAY-6035.[1] Extensive biophysical and cellular characterization confirmed its nanomolar potency and high selectivity for SMYD3 over other protein lysine methyltransferases (PKMTs) and kinases.[2][3]

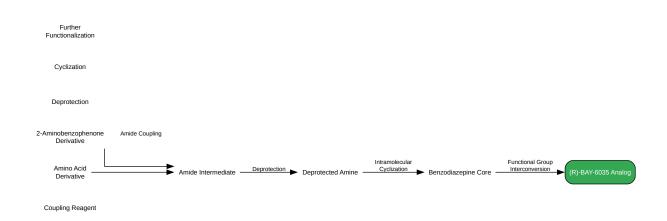












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